molecular formula C16H21NO4S B2603285 rac-methyl(3aR,7aR)-2-benzyl-5,5-dioxo-octahydro-5lambda6-thiopyrano[3,4-c]pyrrole-7a-carboxylate,cis CAS No. 2503155-64-2

rac-methyl(3aR,7aR)-2-benzyl-5,5-dioxo-octahydro-5lambda6-thiopyrano[3,4-c]pyrrole-7a-carboxylate,cis

Cat. No.: B2603285
CAS No.: 2503155-64-2
M. Wt: 323.41
InChI Key: NVQKPFUBZOMCLZ-GOEBONIOSA-N
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Description

rac-methyl(3aR,7aR)-2-benzyl-5,5-dioxo-octahydro-5lambda6-thiopyrano[3,4-c]pyrrole-7a-carboxylate,cis: is a complex organic compound with a unique structure that includes a thiopyrano-pyrrole ring system

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology: In biological research, the compound may be used to study enzyme interactions and protein binding due to its specific functional groups.

Medicine: In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-methyl(3aR,7aR)-2-benzyl-5,5-dioxo-octahydro-5lambda6-thiopyrano[3,4-c]pyrrole-7a-carboxylate,cis involves multiple steps. The starting materials typically include benzyl derivatives and thiopyrano-pyrrole precursors. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product. For example, the use of palladium catalysts in a hydrogenation reaction can be crucial for achieving the correct stereochemistry .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using palladium on carbon as a catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydride, lithium diisopropylamide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of fully saturated derivatives .

Mechanism of Action

The mechanism by which rac-methyl(3aR,7aR)-2-benzyl-5,5-dioxo-octahydro-5lambda6-thiopyrano[3,4-c]pyrrole-7a-carboxylate,cis exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for various biological processes. The compound’s unique structure allows it to bind to these targets with high specificity, thereby modulating their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

  • rac-methyl(3aR,7aR)-2-benzyl-octahydropyrano[3,4-c]pyrrole-7a-carboxylate
  • rac-methyl(4aR,7aR)-6-benzyl-octahydropyrano[2,3-c]pyrrole-7a-carboxylate

Uniqueness: The uniqueness of rac-methyl(3aR,7aR)-2-benzyl-5,5-dioxo-octahydro-5lambda6-thiopyrano[3,4-c]pyrrole-7a-carboxylate,cis lies in its thiopyrano-pyrrole ring system and the presence of specific functional groups that confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl (3aS,7aS)-2-benzyl-5,5-dioxo-1,3,3a,4,6,7-hexahydrothiopyrano[3,4-c]pyrrole-7a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4S/c1-21-15(18)16-7-8-22(19,20)11-14(16)10-17(12-16)9-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3/t14-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQKPFUBZOMCLZ-GOEBONIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCS(=O)(=O)CC1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@]12CCS(=O)(=O)C[C@@H]1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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